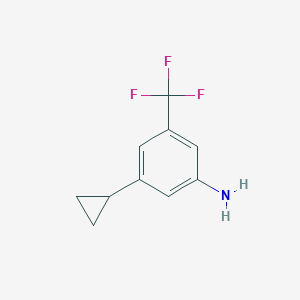

3-Cyclopropyl-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13538178

Molecular Formula: C10H10F3N

Molecular Weight: 201.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3N |

|---|---|

| Molecular Weight | 201.19 g/mol |

| IUPAC Name | 3-cyclopropyl-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C10H10F3N/c11-10(12,13)8-3-7(6-1-2-6)4-9(14)5-8/h3-6H,1-2,14H2 |

| Standard InChI Key | AHERHZRGSOGBHR-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=CC(=C2)N)C(F)(F)F |

| Canonical SMILES | C1CC1C2=CC(=CC(=C2)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Cyclopropyl-5-(trifluoromethyl)aniline (C₁₀H₁₀F₃N) features a benzene ring substituted with two functional groups:

-

A cyclopropyl group (-C₃H₅) at the 3-position, introducing steric hindrance and conformational rigidity.

-

A trifluoromethyl group (-CF₃) at the 5-position, imparting strong electron-withdrawing effects and lipophilicity.

The juxtaposition of these groups creates a polarized electronic environment, enhancing reactivity in electrophilic substitution reactions while stabilizing the amine group against oxidation .

Table 1: Comparative Physicochemical Properties of Related Aniline Derivatives

Note: Estimated values for the target compound derived from structural analogs .

Spectroscopic Signatures

-

¹H NMR: Downfield shifts for aromatic protons adjacent to -CF₃ (δ 7.4–7.6 ppm) and cyclopropyl ring protons (δ 1.2–1.5 ppm) .

-

¹⁹F NMR: Characteristic triplet for -CF₃ at δ -63 ppm (J = 10 Hz) .

-

IR Spectroscopy: N-H stretch at ~3450 cm⁻¹; C-F vibrations at 1150–1250 cm⁻¹ .

Synthetic Methodologies

Cyclopropanation of Prefunctionalized Anilines

A two-step approach involves:

-

Trifluoromethylation: Introduction of -CF₃ via Ullmann-type coupling using CuI and trifluoromethyl iodide .

-

Cyclopropane Ring Formation: Transition-metal-catalyzed [2+1] cycloaddition of ethylene to a vinyl-substituted intermediate .

Typical conditions:

Direct Functionalization via Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to attach preformed cyclopropylboronic esters to 5-trifluoromethyl-3-bromoaniline precursors. Key parameters:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 12 h

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antimicrobial Agents: Serves as a scaffold for quinolone derivatives targeting DNA gyrase .

-

CNS Drugs: The cyclopropyl group enhances blood-brain barrier permeability in neuroactive compounds .

Agrochemical Development

-

Herbicides: Functionalized to inhibit acetolactate synthase in weeds .

-

Insect Growth Regulators: Modifies chitin synthesis pathways in arthropods .

Environmental Impact and Degradation

Biodegradation Pathways

Aerobic soil studies show:

-

Half-life: 28–35 days

-

Primary Metabolites: 5-(Trifluoromethyl)anthranilic acid and cyclopropanecarboxylic acid .

Ecotoxicity Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume